REACTION_CXSMILES
|
[C:1]([C:3]1[C:8](Cl)=[CH:7][C:6]([Cl:10])=[CH:5][N:4]=1)#[N:2].[C:11]([O:15][CH3:16])(=[O:14])[CH2:12][SH:13].C[O-].[Na+]>C1COCC1>[NH2:2][C:1]1[C:3]2=[N:4][CH:5]=[C:6]([Cl:10])[CH:7]=[C:8]2[S:13][C:12]=1[C:11]([O:15][CH3:16])=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=C(C=C1Cl)Cl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
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Name
|
NaOMe
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
NaOMe
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction was quenched in 5% aq. NaHCO3
|
Type
|
EXTRACTION
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Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC=2C1=NC=C(C2)Cl)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |